
3(2H)-Pyridazinone
Overview
Description
3(2H)-Pyridazinone is a heterocyclic organic compound characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2, and a keto group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3(2H)-Pyridazinone typically involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the reaction of hydrazine hydrate with maleic anhydride, followed by cyclization to form the pyridazinone ring. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic chemical reactions but optimized for large-scale production, including the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: 3(2H)-Pyridazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazine-3,6-dione.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 3-hydroxypyridazine.
Substitution: The hydrogen atoms on the ring can be substituted with various functional groups, such as alkyl, aryl, or halogen groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Pyridazine-3,6-dione.
Reduction: 3-Hydroxypyridazine.
Substitution: Various substituted pyridazinones depending on the reagents used.
Scientific Research Applications
3(2H)-Pyridazinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity, making it a candidate for drug development, particularly in the treatment of cardiovascular diseases and cancer.
Medicine: Derivatives of this compound are investigated for their potential as anti-inflammatory, antimicrobial, and antitumor agents.
Industry: It is used in the development of agrochemicals and dyes due to its stable chemical structure and reactivity.
Mechanism of Action
The mechanism by which 3(2H)-Pyridazinone exerts its effects involves interaction with specific molecular targets, such as enzymes and receptors. For instance, in medicinal applications, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and application.
Comparison with Similar Compounds
Pyrazole: Another five-membered ring with two nitrogen atoms, but differs in its chemical reactivity and biological activity.
Triazole: Contains three nitrogen atoms in the ring and is known for its antifungal properties.
Indazole: A bicyclic compound with a fused benzene and pyrazole ring, used in various pharmaceutical applications.
Uniqueness: 3(2H)-Pyridazinone is unique due to its specific ring structure and the presence of a keto group, which imparts distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and forming derivatives with significant biological activity sets it apart from other similar compounds.
Biological Activity
3(2H)-Pyridazinone is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties of this compound derivatives, including their antibacterial, antifungal, anti-inflammatory, analgesic, antihypertensive, and anticancer activities.
Overview of Biological Activities
Numerous studies have reported the multifaceted biological activities of this compound derivatives. The following table summarizes the key activities and examples of compounds demonstrating these effects:
Biological Activity | Examples of Compounds | Key Findings |
---|---|---|
Antibacterial | N'-benzylidene acetohydrazide derivatives | Exhibited significant antibacterial activity against various strains. |
Antifungal | 4,5-dihydropyridazinones | Showed promising antifungal properties in vitro. |
Anti-inflammatory | Emorfazone and derivatives | Demonstrated significant anti-inflammatory effects comparable to standard NSAIDs. |
Analgesic | 4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone | Seven-fold more potent than Emorfazone in pain models. |
Antihypertensive | 6-(4-Ethylphenyl)-2-(4-methylpiperazin-1-yl)methyl-4,5-dihydropyridazin-3(2H)-one | Showed effective blood pressure reduction in animal models. |
Anticancer | 6-substituted-3(2H)-pyridazinones | Displayed cytotoxic effects against various cancer cell lines with IC50 values < 2 µM. |
Antimicrobial Activity
Research indicates that many derivatives of this compound exhibit strong antimicrobial properties. For instance, a study focusing on N'-benzylidene acetohydrazide derivatives showed notable activity against Mycobacterium tuberculosis and other bacteria, suggesting potential for development as antimicrobial agents . The structural flexibility of these compounds allows for enhanced interaction with microbial targets.
Anti-inflammatory and Analgesic Properties
The anti-inflammatory effects of 3(2H)-pyridazinones have been well documented. Emorfazone, a clinically utilized derivative, is recognized for its analgesic and anti-inflammatory properties in treating conditions like rheumatoid arthritis . In comparative studies, several pyridazinone derivatives were found to exhibit analgesic effects significantly greater than traditional NSAIDs without causing ulcerogenic side effects .
Case Study: Analgesic Efficacy
A series of 6-substituted pyridazinones were evaluated using the phenylbenzoquinone-induced writhing test. Compounds such as 6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone demonstrated anti-inflammatory activity comparable to indomethacin while exhibiting no gastric toxicity at high doses .
Antihypertensive Activity
The potential of 3(2H)-pyridazinones as antihypertensive agents has also been explored. Derivatives such as 6-(4-Ethylphenyl)-2-(4-methylpiperazin-1-yl)methyl-4,5-dihydropyridazin-3(2H)-one showed promising results in reducing blood pressure in animal models, indicating their viability for hypertension treatment .
Anticancer Activity
The anticancer properties of 3(2H)-pyridazinones have been a focal point in recent research. Various studies have demonstrated that these compounds can inhibit the proliferation of cancer cell lines such as HCT116 (colon cancer) and SR (leukemia) with IC50 values often below 2 µM . The selectivity index for these compounds suggests they may target cancer cells effectively while sparing normal cells.
Case Study: Cytotoxic Effects
In one study, fifteen new pyridazinones were synthesized and tested against HCT116 cells. Results indicated that several compounds exhibited significant anti-proliferative effects, particularly when stimulated by serotonin to mimic inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3(2H)-pyridazinone derivatives, and how are intermediates purified?
- Methodological Answer : A widely used method involves condensation of glyoxalic acid with acetophenone derivatives in the presence of hydrazine hydrate, followed by refluxing in glacial acetic acid to cyclize intermediates into 3(2H)-pyridazinones . Alkylation of the pyridazinone core (e.g., using ethyl bromoacetate or bromopropionate under potassium carbonate catalysis) introduces side-chain functionalities . Purification typically employs recrystallization from ethanol or chloroform extraction, with yields dependent on substituent steric effects . For example, 6-phenyl-3(2H)-pyridazinone is synthesized via Friedel-Crafts reactions and subsequent hydrazine treatment .
Q. What analytical techniques are critical for characterizing this compound derivatives?
- Methodological Answer : Structural confirmation requires IR spectroscopy (to identify carbonyl stretches at ~1650–1700 cm⁻¹), ¹H/¹³C NMR (to resolve aromatic protons and substituent environments), and mass spectrometry (for molecular ion verification) . Elemental analysis ensures stoichiometric purity, while melting point determination validates crystalline integrity . Advanced characterization may include X-ray crystallography for unambiguous stereochemical assignment, as demonstrated for ethyl 2-(4-(4-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)acetate .
Q. What biological activities are commonly associated with this compound derivatives?
- Methodological Answer : Key activities include antiplatelet (via inhibition of platelet aggregation, IC₅₀ ~10–50 μM) , alpha-adrenoceptor modulation (Kᵢ values in low nM range for α₁-AR antagonists) , and cardiotonic effects (positive inotropic activity in guinea pig models) . In vitro assays such as radioligand binding (e.g., for α₁-AR affinity) and cyclic AMP phosphodiesterase inhibition (e.g., PDE3/PDE4 IC₅₀ ≤1 μM) are standard .
Advanced Research Questions
Q. How do structure-activity relationships (SAR) guide the design of 3(2H)-pyridazinones for α₁-adrenoceptor antagonism?
- Methodological Answer : SAR studies reveal that polymethylene chain length between the pyridazinone core and arylpiperazine moieties significantly impacts affinity. Chains with 7 carbons maximize α₁-AR binding (e.g., compound 3k: Kᵢ = 1.9 nM) due to optimal hydrophobic interactions . Substituents at C-6 (e.g., phenyl groups) enhance selectivity over α₂-AR by 274-fold, while electron-withdrawing groups (e.g., Cl, F) at C-4/C-5 improve metabolic stability . Pharmacophore modeling (Catalyst software) identifies hydrogen-bond acceptors and aromatic rings as critical features .
Q. What experimental strategies resolve contradictions in reported biological activities of 3(2H)-pyridazinones?
- Methodological Answer : Discrepancies (e.g., antiplatelet vs. cardiotonic potency) arise from substituent-dependent mechanisms. Systematic SAR studies with isosteric replacements (e.g., replacing phenyl with pyridyl groups) and in vitro/in vivo correlation (e.g., platelet aggregation assays vs. hemodynamic measurements in rats) clarify target specificity . For instance, 6-(4-carboxymethyloxyphenyl) derivatives exhibit vasodilatory activity but lack antiplatelet effects, highlighting the role of side-chain polarity .
Q. How do 3(2H)-pyridazinones inhibit digestive enzymes in insect models, and what assays validate this mechanism?
- Methodological Answer : Oxadiazolyl this compound disrupts larval growth in Pseudaletia separata by inhibiting alkaline trypsin-like and α-amylase enzymes (IC₅₀ ~0.1–0.5 mM) . Enzymatic assays involve gut homogenate incubation with substrate (e.g., BApNA for trypsin, starch for amylase), followed by spectrophotometric quantification of hydrolysis products . Anti-feeding effects are corroborated by leaf disk bioassays, where reduced larval consumption correlates with enzyme inhibition .
Q. What in vivo models are used to evaluate the antiulcer potential of this compound derivatives?
- Methodological Answer : Shay’s rat model (gastric ligation-induced ulcers) and aspirin-induced ulcer models assess antisecretory activity. Compounds like 6-phenyl derivatives with thioamide side chains reduce gastric acid secretion (ED₅₀ ~5–10 mg/kg) and ulcer index by >50% . Histopathological analysis of gastric mucosa and measurement of prostaglandin E₂ levels (via ELISA) validate mucosal protection mechanisms .
Q. Methodological Considerations for Conflicting Data
Q. Why do some 3(2H)-pyridazinones exhibit divergent pharmacological profiles despite structural similarities?
- Resolution Strategy : Subtle substituent changes (e.g., N-alkylation vs. O-alkylation ) alter bioavailability and target engagement. For example, 4,5-dihydro derivatives show enhanced cardiotonic activity but reduced PDE4 affinity compared to unsaturated analogs . Combinatorial libraries with high-throughput screening (HTS) against multiple targets (e.g., PDE isoforms, serotonin receptors) can deconvolute polypharmacology .
Properties
IUPAC Name |
1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c7-4-2-1-3-5-6-4/h1-3H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAILEWXSEQLMNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198440 | |
Record name | 3(2H)-Pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
504-30-3 | |
Record name | 3(2H)-Pyridazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=504-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydropyridazin-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3(2H)-Pyridazinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21411 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3(2H)-Pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydropyridazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-DIHYDROPYRIDAZIN-3-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ5DP4K4YQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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